molecular formula C13H13N3OS B2715995 1-(pyridin-4-ylmethyl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one CAS No. 920158-56-1

1-(pyridin-4-ylmethyl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one

Cat. No.: B2715995
CAS No.: 920158-56-1
M. Wt: 259.33
InChI Key: RFBLFXCKLFFYAU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds, such as 1H-pyrazolo[3,4-b]pyridine derivatives, has been reported . The synthetic strategies and approaches are systematized according to the method to assemble the pyrazolopyridine system . An expeditious synthesis of similar compounds was optimized by varying solvents, catalysts, and the use of microwave irradiation .


Chemical Reactions Analysis

The chemical reactions involving similar compounds, such as 1H-pyrazolo[3,4-b]pyridine derivatives, have been studied . The methods for their synthesis are systematized according to the method to assemble the pyrazolopyridine system .

Scientific Research Applications

Synthesis and Derivative Reactions

Synthesis of Novel Spiro Pyrimidine Derivatives

A study describes the synthesis of 2-mercapto-6-[(pyridin-4-ylmethylene)-amino]-3H-pyrimidin-4-one and its reactions to form novel pyrimidin-4-one derivatives. These compounds were further reacted to produce tetraaza-spiro[4.5]deca-2, 8-dien-7-ones, among other derivatives, showcasing the compound's utility in generating structurally diverse molecules (Abu‐Hashem, 2014).

Nitrogen Bridgehead Compounds

Another study focused on the synthesis of 4H-pyrido[1,2-a]pyrimidin-4-ones via cyclization of substituted 2-aminopyridines, demonstrating the versatility of pyridine derivatives in synthesizing nitrogen-containing heterocycles with potential biological significance (Fülöp et al., 1979).

Biological and Therapeutic Applications

Antihypertensive Activity

Dihydropyrimidines derived from thioxo pyrimidine compounds have been synthesized and tested for their antihypertensive activity, indicating the potential of such derivatives in developing new treatments for hypertension (Rana, Kaur, & Kumar, 2004).

Future Directions

The future directions in the research of similar compounds, such as 2-(pyridin-2-yl) pyrimidine derivatives, involve the design and synthesis of novel heterocyclic compounds with potential biological activities . These compounds were evaluated against immortalized rat hepatic stellate cells (HSC-T6), and some of them showed better anti-fibrotic activities than Pirfenidone and Bipy55′DC . This suggests that similar compounds might be developed into novel anti-fibrotic drugs .

Properties

IUPAC Name

1-(pyridin-4-ylmethyl)-4-sulfanylidene-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3OS/c17-13-15-12(18)10-2-1-3-11(10)16(13)8-9-4-6-14-7-5-9/h4-7H,1-3,8H2,(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFBLFXCKLFFYAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N(C(=O)NC2=S)CC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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